molecular formula C15H20N4O2S B2691129 1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine CAS No. 1396852-96-2

1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine

Cat. No.: B2691129
CAS No.: 1396852-96-2
M. Wt: 320.41
InChI Key: AJJZOGXHEJGSAF-UHFFFAOYSA-N
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Description

1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine is a complex organic compound featuring an imidazole ring, a piperazine ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where an imidazole derivative reacts with a piperazine derivative under controlled conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The phenylsulfonyl group may interact with proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenyl)piperazine: Lacks the sulfonyl group, resulting in different chemical properties.

    1-(2-(1H-imidazol-1-yl)ethyl)-4-(methylsulfonyl)piperazine: Contains a methylsulfonyl group instead of a phenylsulfonyl group, affecting its reactivity and applications.

Uniqueness: 1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine is unique due to the presence of both the imidazole and phenylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(2-imidazol-1-ylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c20-22(21,15-4-2-1-3-5-15)19-12-10-17(11-13-19)8-9-18-7-6-16-14-18/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJZOGXHEJGSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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